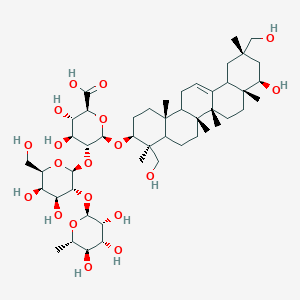
Wistariasaponin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wistariasaponin B2 is a triterpene glycoside compound primarily isolated from the plant species Wisteria brachybotrys and Abrus cantoniensis . It belongs to the oleanane-type glycosides and has a molecular formula of C48H78O19 with a molecular weight of 958.513 . This compound is known for its various physicochemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Wistariasaponin B2 involves the extraction of the compound from the roots of Wisteria brachybotrys using an aqueous-ethanolic extract . The process includes several steps of purification and isolation to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial preparation of such glycosides.
Analyse Des Réactions Chimiques
Types of Reactions: Wistariasaponin B2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of the compound.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .
Applications De Recherche Scientifique
Wistariasaponin B2 has several scientific research applications:
Mécanisme D'action
Wistariasaponin B2 exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms is the activation of the sweet taste receptor TAS1R2/TAS1R3 . This interaction leads to the perception of sweetness, making it a potential candidate for natural sweeteners. Additionally, the compound may have other pharmacological effects through its interaction with various cellular pathways and receptors .
Comparaison Avec Des Composés Similaires
- Wistariasaponin A
- Wistariasaponin D
- Glycyrrhizin
Comparison: Wistariasaponin B2 is unique due to its specific glycoside structure and its ability to activate sweet taste receptors . Compared to other similar compounds like Wistariasaponin A and D, it has distinct physicochemical properties and biological activities. Glycyrrhizin, another triterpene glycoside, also activates sweet taste receptors but has a different structural composition and source .
Propriétés
Formule moléculaire |
C48H78O19 |
|---|---|
Poids moléculaire |
959.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bR,8aR,9R,11S,14bR)-9-hydroxy-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-21-29(53)31(55)35(59)40(62-21)66-37-32(56)30(54)24(18-49)63-41(37)67-38-34(58)33(57)36(39(60)61)65-42(38)64-28-11-12-45(4)25(46(28,5)20-51)10-13-48(7)26(45)9-8-22-23-16-43(2,19-50)17-27(52)44(23,3)14-15-47(22,48)6/h8,21,23-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t21-,23?,24+,25?,26?,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,43-,44+,45-,46+,47-,48+/m0/s1 |
Clé InChI |
CPKUECAWPOGBJH-SBFZCTKASA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@@]6(CC[C@@]8(C7C[C@](C[C@H]8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)CO)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


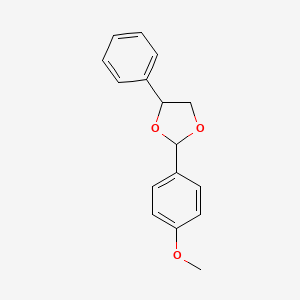
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
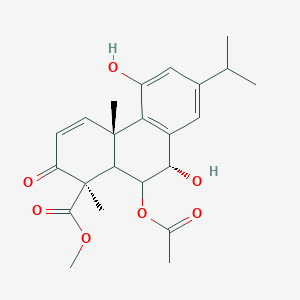
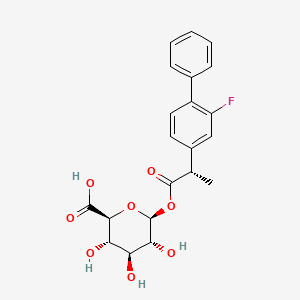
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
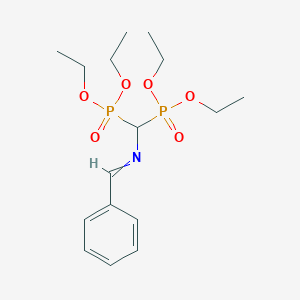

![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
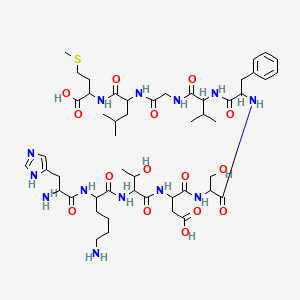
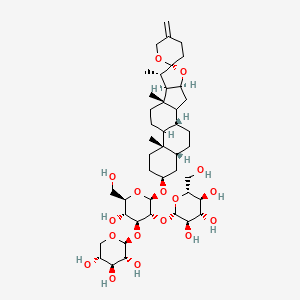
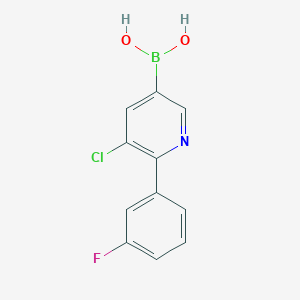
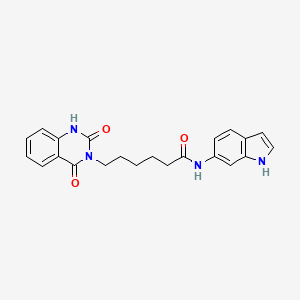
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
